

Application Note: 3-Amino-L-tyrosine for Advanced Super-Resolution Microscopy

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Compound of Interest

Compound Name: 3-Amino-L-tyrosine

Cat. No.: B112440

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Introduction

Super-resolution microscopy (SRM) techniques, such as STORM, PALM, and STED, have broken the diffraction barrier of light, enabling visualization of cellular structures with nanoscale precision.[1][2] A critical determinant of the quality of SRM imaging is the method used to fluorescently label the protein of interest. Traditional methods like fluorescent protein (FP) fusions or immunolabeling suffer from limitations such as large label size, which can cause steric hindrance and linkage error, and the potential for disrupting protein function.[3][4]

The genetic code expansion (GCE) technique offers a powerful solution to these challenges.[5] By reprogramming the cell's translational machinery, a non-canonical amino acid (ncAA) like **3-Amino-L-tyrosine** (AY) can be site-specifically incorporated into a target protein.[3][6] This ncAA then serves as a precise chemical handle for attaching small, bright, and photostable organic fluorophores via bioorthogonal "click chemistry," providing a superior labeling strategy for high-fidelity super-resolution imaging.[6][7]

This application note details the use of **3-Amino-L-tyrosine** and other ncAAs through GCE for SRM applications, providing a generalized protocol for researchers in cell biology and drug development.

Principle of the Method: Genetic Code Expansion and Bioorthogonal Labeling

The core of this technique is a two-step process that enables precise protein labeling inside living cells.[3]

- **Site-Specific Incorporation of 3-Amino-L-tyrosine:** An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the cell along with a plasmid encoding the protein of interest.[5] The protein's gene is modified to contain an amber stop codon (UAG) at the desired labeling site. The orthogonal synthetase specifically charges its cognate tRNA with **3-Amino-L-tyrosine** (supplied in the culture medium). When the ribosome encounters the UAG codon, the charged tRNA incorporates AY, producing a full-length protein containing the ncAA at a single, defined position.[3]
- **Bioorthogonal "Click" Labeling:** The amino group on the phenyl ring of the incorporated **3-Amino-L-tyrosine** can serve as a chemical handle. More commonly, ncAAs with highly specific reactive groups like alkynes or azides are used.[3][4] A small organic fluorophore, conjugated to a complementary reactive partner (e.g., a tetrazine for reaction with a trans-cyclooctene-modified ncAA), is then added to the cells.[4] A rapid and highly specific bioorthogonal cycloaddition reaction ("click chemistry") occurs, covalently attaching the fluorophore directly to the target protein with minimal perturbation.[6]

This methodology provides unparalleled control over the labeling process, enabling the use of superior fluorophores for demanding imaging techniques like STORM, which relies on the photoswitching of individual dyes.[2][8]

Experimental Workflow for Site-Specific Protein Labeling



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Caption: Workflow for labeling proteins with non-canonical amino acids for SRM.

Application Notes

Advantages Over Conventional Labeling Methods

The GCE-based labeling strategy offers significant benefits for super-resolution imaging compared to traditional approaches.

| Feature | Genetic Code Expansion (GCE) | Fluorescent Proteins (FPs) | Immunolabeling (Antibodies) |
|--------------------|--|--|---|
| Label Size | < 1 kDa (fluorophore only) | ~27 kDa | ~150 kDa |
| Linkage Error | Minimal (< 1 nm) | Fused to N/C terminus or in loops | Large (10-20 nm) |
| Specificity | Site-specific within a single protein | Protein-specific | Can have off-target binding |
| Stoichiometry | 1:1 (dye:protein) | 1:1 (FP:protein) | Variable (multiple antibodies per target) |
| Fluorophore Choice | Flexible; can use bright, photostable dyes | Limited to FP properties (e.g., lower photon output) | Limited by conjugated primary/secondary antibodies |
| Live-Cell Imaging | Yes, with cell-permeant dyes[3] | Yes, the gold standard | Difficult, typically requires fixation/permeabilization |

Application in Creating Novel Fluorescent Proteins

Beyond its use as a labeling handle, **3-Amino-L-tyrosine** (AY) can be directly incorporated into the chromophore of fluorescent proteins to alter their spectral properties. Introducing AY into circularly permuted Green Fluorescent Protein (cpGFP) has been shown to produce red-shifted fluorescence.[9] This approach is promising for developing new classes of red fluorescent proteins and biosensors, which are highly desirable for imaging due to reduced phototoxicity and cellular autofluorescence.[9]

The following data summarizes the characterization of AY-derived cpGFP variants.

| Protein Variant | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |
|-----------------|---------------------|-------------------|----------------------------|
| aY-cpGFP | - | - | ~1.8 |
| O-aY-cpFP1 | 512 | 571 | ~2.5 |
| R-aY-cpFP1 | - | - | ~1.8 |

Data adapted from studies on engineered aY-derived cpFPs.[9]
The variants O-aY-cpFP1 and R-aY-cpFP1 were engineered for enhanced brightness.

Protocols

Protocol 1: Site-Specific Labeling of Intracellular Proteins in Mammalian Cells

This protocol provides a general framework for labeling a target protein in mammalian cells (e.g., HEK293T or U2OS) using GCE and click chemistry, adapted from established methodologies.[3][9]

Materials:

- HEK293T cells
- DMEM with 10% FBS
- Plasmid for the protein of interest (POI) with a UAG codon at the desired site (e.g., POI-Y150TAG-EGFP)
- Plasmid for the orthogonal synthetase/tRNA pair (e.g., for incorporating a BCNK-lysine ncAA)

- Transfection reagent (e.g., PEI, Lipofectamine)
- Non-canonical amino acid (e.g., BCNK, TCOK, or **3-Amino-L-tyrosine**), typically 0.5-2 mM solution
- Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF647) for STORM
- Fixation buffer: 4% (w/v) paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% (v/v) Triton X-100 in PBS
- Blocking buffer: 3% (w/v) BSA in PBS
- STORM imaging buffer^[10]

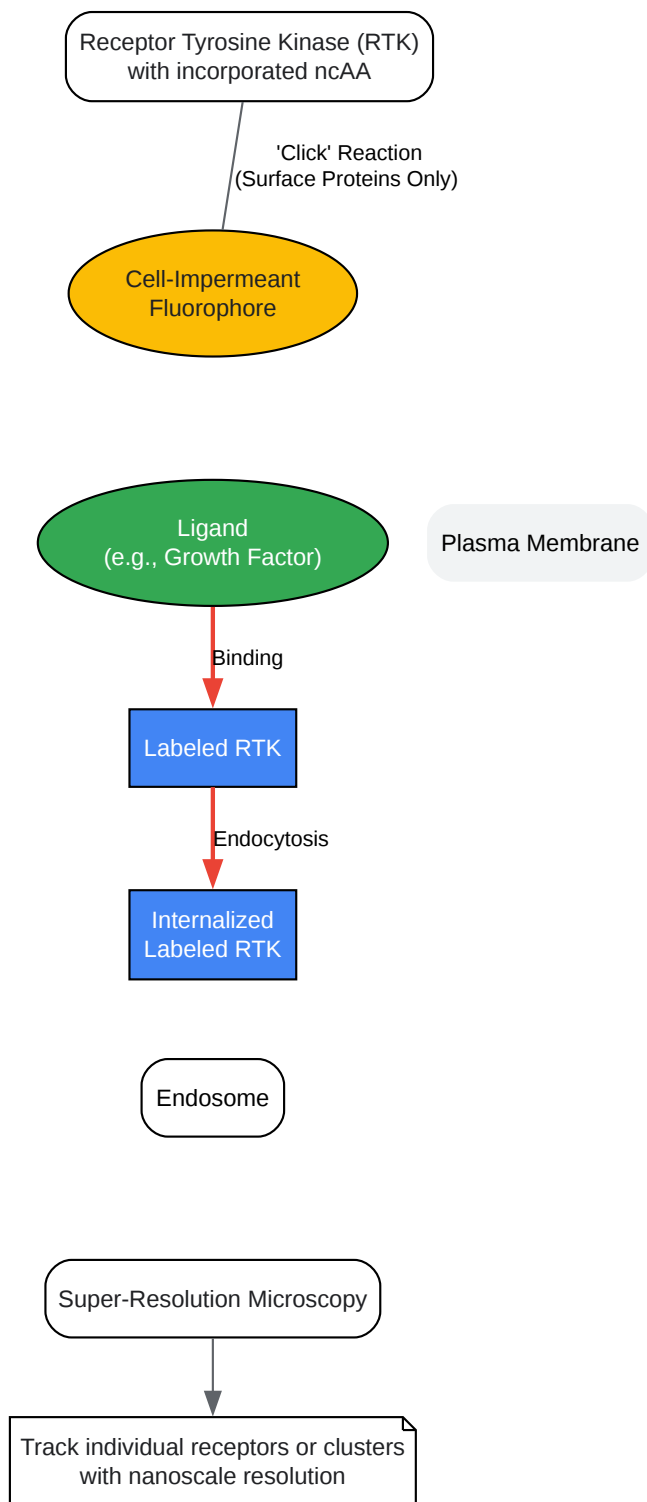
Procedure:

- Cell Seeding: Seed HEK293T cells on glass-bottom dishes suitable for microscopy to reach ~40-50% confluency on the day of transfection.
- Transfection: Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using your preferred transfection reagent according to the manufacturer's protocol.
- ncAA Incorporation: After 24 hours, replace the medium with fresh DMEM/10% FBS supplemented with the ncAA (e.g., 1 mM **3-Amino-L-tyrosine** or 250 μ M BCNK). Culture for another 24-48 hours to allow for protein expression and ncAA incorporation.
- Fluorophore Labeling (Live Cell):
 - Wash the cells once with warm DPBS.
 - Incubate the cells with the tetrazine-fluorophore conjugate (e.g., 5-10 μ M in complete medium) for 30-60 minutes at 37°C.
 - Wash the cells three times with warm DPBS to remove excess dye.
- Fixation and Permeabilization:

- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize with 0.1% Triton X-100 for 10 minutes.
- Wash three times with PBS.
- (Optional) Block with 3% BSA for 30 minutes to reduce nonspecific binding.
- Imaging:
 - Replace the PBS with a freshly prepared STORM imaging buffer.
 - Proceed with super-resolution imaging on a STORM-capable microscope. Acquire a large sequence of images while driving the fluorophores into a dark state with a high-power laser and capturing the stochastic, single-molecule emission events.[\[11\]](#)

Application Logic: Studying Protein Trafficking

GCE-based labeling is ideal for pulse-chase experiments to study protein dynamics, such as the trafficking of receptor tyrosine kinases (RTKs) upon ligand stimulation.



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Caption: Using GCE to track receptor internalization with super-resolution.

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